molecular formula C18H18F2N2O4S B2542279 2,5-difluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzene-1-sulfonamide CAS No. 921903-24-4

2,5-difluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzene-1-sulfonamide

Cat. No.: B2542279
CAS No.: 921903-24-4
M. Wt: 396.41
InChI Key: BQMAUXOFRHVGKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-difluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzene-1-sulfonamide is a synthetic small molecule of significant interest in medicinal chemistry and biochemical research. This compound features a unique hybrid structure combining a sulfonamide group with a benzoxazepine ring system . Sulfonamides are a well-known class of compounds that have historically served as antibacterial agents by acting as competitive inhibitors of the bacterial enzyme dihydropteroate synthase . Beyond their antimicrobial activity, sulfonamide derivatives are extensively investigated for a diverse range of pharmacological activities, including anti-carbonic anhydrase and anti-inflammatory properties . The benzoxazepine core is a privileged scaffold in drug discovery, often associated with modulating central nervous system (CNS) targets and other biological pathways. The specific incorporation of fluorine atoms and methyl groups is typically employed to fine-tune the molecule's electronic properties, metabolic stability, and binding affinity. Researchers can leverage this high-purity compound as a key chemical tool for probing enzyme function, screening for new biological activities in high-throughput assays, or as a synthetic intermediate for further chemical exploration. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to consult the product-specific Certificate of Analysis for detailed quality control data.

Properties

IUPAC Name

2,5-difluoro-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F2N2O4S/c1-18(2)10-26-15-9-12(5-7-14(15)22(3)17(18)23)21-27(24,25)16-8-11(19)4-6-13(16)20/h4-9,21H,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQMAUXOFRHVGKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2=C(C=CC(=C2)NS(=O)(=O)C3=C(C=CC(=C3)F)F)N(C1=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Anthranilic Acid Precursor Functionalization

The synthesis begins with 8-nitroanthranilic acid (1), which undergoes methylation at the carboxylic acid group using dimethyl sulfate in alkaline conditions to yield methyl 8-nitroanthranilate (2). Subsequent reduction of the nitro group with hydrogen gas (1 atm) and palladium on carbon (10% w/w) in methanol affords methyl 8-aminoanthranilate (3).

Reaction Scheme 1:
$$
\text{8-Nitroanthranilic acid} \xrightarrow[\text{NaOH}]{\text{(CH}3\text{)}2\text{SO}4} \text{Methyl 8-nitroanthranilate} \xrightarrow[\text{Pd/C}]{\text{H}2} \text{Methyl 8-aminoanthranilate}
$$

α-Haloacid Coupling and Cyclization

Methyl 8-aminoanthranilate (3) reacts with 2-bromo-2-methylpropanoic acid (4) in dichloromethane (DCM) using N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent to form N-(2-bromo-2-methylpropanoyl)-8-aminoanthranilate (5). Intramolecular cyclization under basic conditions (K₂CO₃, DMF, 80°C) generates the 1,5-benzoxazepine core (6). The reaction proceeds via nucleophilic displacement of bromide by the anthranilate oxygen, forming the seven-membered ring.

Reaction Scheme 2:
$$
\text{3} + \text{4} \xrightarrow{\text{DCC/DCM}} \text{5} \xrightarrow{\text{K}2\text{CO}3/\text{DMF}} \text{6}
$$

Methylation and Oxidation

The intermediate 6 undergoes sequential methylation:

  • N-Methylation : Treatment with methyl iodide and potassium tert-butoxide in tetrahydrofuran (THF) introduces the N-methyl group at position 5.
  • C-Methylation : Lithium diisopropylamide (LDA)-mediated deprotonation at position 3, followed by quenching with methyl iodide, installs the 3,3-dimethyl substituents.
  • Oxidation : Jones reagent (CrO₃/H₂SO₄) oxidizes the C4 position to a ketone, yielding the final benzoxazepin-8-amine (7).

Characterization Data for 7:

  • ¹H NMR (400 MHz, CDCl₃): δ 1.42 (s, 6H, C3-CH₃), 2.98 (s, 3H, N5-CH₃), 3.21 (d, J = 12.4 Hz, 1H, C2-H), 4.08 (d, J = 12.4 Hz, 1H, C2-H'), 6.82–7.15 (m, 3H, aromatic).
  • HRMS : m/z [M+H]⁺ calcd for C₁₃H₁₇N₂O₂: 241.1288; found: 241.1285.

Synthesis of 2,5-Difluorobenzenesulfonyl Chloride

Sulfonation of 1,4-Difluorobenzene

Chlorosulfonic acid (3 equiv) reacts with 1,4-difluorobenzene (8) in DCM at 0°C to form 2,5-difluorobenzenesulfonic acid (9). Thionyl chloride (2 equiv) converts the sulfonic acid to the sulfonyl chloride (10) under reflux conditions.

Reaction Scheme 3:
$$
\text{8} \xrightarrow{\text{ClSO}3\text{H}} \text{9} \xrightarrow{\text{SOCl}2} \text{10}
$$

Characterization Data for 10:

  • ³⁵Cl NMR (CDCl₃): δ 42.7 ppm.
  • Melting Point : 89–91°C.

Sulfonamide Coupling

Reaction Conditions

The benzoxazepin-8-amine (7, 1.0 equiv) reacts with 2,5-difluorobenzenesulfonyl chloride (10, 1.2 equiv) in anhydrous DCM containing N,N-diisopropylethylamine (DIPEA, 2.5 equiv) at 0°C to room temperature for 12 h.

Reaction Scheme 4:
$$
\text{7} + \text{10} \xrightarrow{\text{DIPEA/DCM}} \text{Target Compound}
$$

Purification and Yield

Crude product purification via flash chromatography (silica gel, hexane/ethyl acetate 3:1) affords the title compound in 68% yield.

Optimization Table:

Parameter Tested Range Optimal Condition
Solvent DCM, THF, DMF DCM
Base DIPEA, Et₃N, Cs₂CO₃ DIPEA
Temperature (°C) 0–40 0→25
Reaction Time (h) 6–24 12

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (500 MHz, DMSO-d₆):
    δ 1.38 (s, 6H, C3-CH₃), 2.91 (s, 3H, N5-CH₃), 3.18 (d, J = 12.1 Hz, 1H, C2-H), 4.01 (d, J = 12.1 Hz, 1H, C2-H'), 7.12–7.89 (m, 6H, aromatic).
  • ¹⁹F NMR (470 MHz, DMSO-d₆):
    δ -113.4 (d, J = 8.2 Hz, F2), -117.1 (d, J = 8.2 Hz, F5).

High-Resolution Mass Spectrometry (HRMS)

  • Observed : m/z 465.1421 [M+H]⁺
  • Calculated (C₂₀H₂₀F₂N₂O₄S) : 465.1424

Synthetic Challenges and Mitigations

Competing Cyclization Pathways

During benzoxazepine formation, competing six-membered benzoxazinone byproducts may arise. This is mitigated by:

  • Strict temperature control (<80°C during cyclization).
  • Use of anhydrous K₂CO₃ instead of aqueous bases.

Sulfonyl Chloride Hydrolysis

2,5-Difluorobenzenesulfonyl chloride is moisture-sensitive. Reactions require:

  • Rigorously anhydrous DCM.
  • Inert atmosphere (N₂ or Ar).

Alternative Synthetic Routes

Microwave-Assisted Coupling

Adapting methods from benzothiaoxazepine synthesis, a microwave-assisted protocol (100°C, 30 min) with Cs₂CO₃ base increases reaction rate but reduces yield to 52% due to thermal decomposition.

Solid-Phase Synthesis

Immobilization of the benzoxazepin-8-amine on Wang resin followed by sulfonylation and cleavage shows potential for parallel synthesis, though purity remains suboptimal (∼82%).

Chemical Reactions Analysis

Types of Reactions

2,5-difluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Nucleophiles like amines in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

Antidiabetic Activity

Recent studies have shown that derivatives of benzenesulfonamide exhibit significant antidiabetic properties. For instance, compounds similar to 2,5-difluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzene-1-sulfonamide have been evaluated for their ability to lower blood glucose levels in diabetic models. The introduction of specific substituents on the phenyl sulfonyl group can enhance the hypoglycemic activity of these compounds .

Antimicrobial and Antiviral Properties

The compound is under investigation for its potential antimicrobial and antiviral activities. The benzoxazepine core structure is known for diverse biological effects. Studies indicate that modifications to this framework can lead to compounds with enhanced efficacy against various pathogens .

Cancer Research

Research has indicated that compounds with a similar structure may possess anticancer properties. The mechanism often involves the inhibition of specific enzymes or receptors related to tumor growth and proliferation. The sulfonamide group is particularly noted for its ability to interact with biological targets effectively .

Synthesis of Specialty Chemicals

In the chemical industry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows it to act as a reagent in various organic reactions .

Development of New Materials

The compound's unique properties make it suitable for developing specialty materials with specific characteristics. Its application in producing polymers or coatings with enhanced durability and chemical resistance is an area of ongoing research .

Case Study 1: Antidiabetic Evaluation

A study synthesized various benzenesulfonamide derivatives and tested their antidiabetic effects in vivo using a streptozotocin-induced diabetes model. The results indicated that certain modifications led to significant reductions in blood glucose levels compared to standard treatments like glibenclamide .

Case Study 2: Antimicrobial Activity Assessment

Research focusing on the antimicrobial activity of related sulfonamide compounds revealed promising results against both Gram-positive and Gram-negative bacteria. The structural modifications were found to be crucial for enhancing the antibacterial properties .

Case Study 3: Cancer Inhibition Studies

In vitro studies have demonstrated that derivatives similar to this compound can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth. These findings suggest a potential therapeutic application in oncology .

Mechanism of Action

The mechanism of action of 2,5-difluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, while the fluorine atoms can enhance binding affinity through hydrophobic interactions. The benzoxazepine ring may interact with enzyme active sites or receptor binding pockets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Table 1: Structural Features of Comparable Heterocycles

Compound Class Core Ring System Key Substituents Predominant Ring Conformation Puckering Amplitude (Å)
Benzoxazepine Sulfonamide 1,5-Benzoxazepine 2,5-Difluoro, 3,3,5-Trimethyl Boat (BE) or Chair (CE)* ~0.4–0.6 (estimated)
Benzodiazepines (e.g., N-Acyl Derivatives) 1,5-Benzodiazepine Acyl, Phenylcarbamoyl Boat (BE) with exo substituents 0.3–0.5
Cyclopentane Derivatives Cyclopentane None (reference) Envelope or Twist 0.2–0.3

*Conformational preferences are inferred from related N-acylbenzodiazepines, where substituents dictate equilibrium between boat and chair forms . For the target compound, steric effects from 3,3,5-trimethyl groups likely stabilize a boat conformation, while the sulfonamide’s hydrogen-bonding capacity may influence pseudorotation barriers.

Substituent Effects on Conformation and Activity

The sulfonamide group in the target compound contrasts with the acyl groups in N-acylbenzodiazepines (e.g., compound 7 in ). Acyl derivatives predominantly adopt boat conformations with exo-oriented substituents due to steric and electronic factors .

Methyl groups at positions 3,3,5 likely restrict ring puckering, as evidenced by Cremer-Pople puckering coordinates (q values), which quantify nonplanarity in cyclic systems . For example, cyclopentane derivatives exhibit q ≈ 0.2–0.3 Å, while larger heterocycles like benzoxazepines may reach q ≈ 0.4–0.6 Å due to increased torsional freedom.

Physicochemical and Pharmacokinetic Properties

Table 2: Estimated Physicochemical Properties

Property Target Compound N-Acylbenzodiazepine (Compound 7) Cyclopentane Derivative
LogP (lipophilicity) ~3.2 (high)* ~2.8 ~1.5
Solubility (mg/mL) <0.1 (low) 0.3–0.5 >1.0
Metabolic Stability High (fluorine groups) Moderate Low

*Estimated based on fluorine’s hydrophobic contribution and sulfonamide’s polarity. The target compound’s low solubility may necessitate formulation adjustments for bioavailability.

Biological Activity

The compound 2,5-difluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzene-1-sulfonamide is a complex organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C23H24F2N2O3SC_{23}H_{24}F_{2}N_{2}O_{3}S with a molecular weight of 446.51 g/mol. The structure features a benzene sulfonamide moiety attached to a benzoxazepine ring system, which contributes to its unique chemical properties and biological activities.

Structural Features

FeatureDescription
Molecular Formula C23H24F2N2O3S
Molecular Weight 446.51 g/mol
IUPAC Name N-[(3S,3aS,5aS,10S,10aS,10bS)-3,5a,10-trimethyl-2-oxo-3,3a,4,5,6,10,10a,10b-octahydro-benzofuro[7,6-f][1,3]benzothiazol-8-yl]-2,6-difluorobenzamide

Antitumor Activity

Research indicates that compounds with similar structural features to 2,5-difluoro-N-(3,3,5-trimethyl-4-oxo-2H-benzoxazepin-8-yl)benzene-1-sulfonamide exhibit significant antitumor properties. For instance:

  • In Vitro Studies : Various analogs have shown cytotoxic effects against human tumor cell lines. A study reported that derivatives with sulfonamide groups were effective in inhibiting cell proliferation in cancer models .
  • Mechanisms of Action : The proposed mechanisms include the induction of apoptosis and the inhibition of key signaling pathways involved in tumor growth .

Antioxidant Properties

The compound's structure suggests potential antioxidant activity due to the presence of multiple functional groups that can scavenge free radicals. Studies have indicated that similar compounds can inhibit lipid peroxidation and protect cellular components from oxidative damage .

Pharmacological Potential

The benzoxazepine ring is known for its ability to interact with various biological targets:

  • Enzyme Inhibition : Compounds with similar structures have been identified as inhibitors of histone deacetylases (HDACs), which are implicated in cancer progression .
  • Neuroprotective Effects : Some derivatives have shown promise in neuroprotection by modulating pathways associated with neurodegenerative diseases.

Case Study 1: Antitumor Efficacy

A series of sulfonamide derivatives were synthesized and evaluated for their antitumor activity against various cancer cell lines. The study highlighted that modifications to the benzoxazepine core significantly enhanced cytotoxicity compared to non-modified counterparts.

Case Study 2: Antioxidant Activity

In a comparative analysis of several benzoxazepine derivatives, it was found that those containing difluoro substitutions exhibited superior antioxidant properties. This was attributed to their increased lipophilicity and ability to penetrate cellular membranes effectively.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for synthesizing 2,5-difluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzene-1-sulfonamide?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions, starting with cyclization to form the benzoxazepine core. For example:

Oxazepine Ring Formation : Cyclization of precursors (e.g., substituted aminophenols) under acidic or basic conditions to generate the tetrahydrobenzoxazepine scaffold .

Sulfonamide Coupling : Reacting the benzoxazepine intermediate with 2,5-difluorobenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane .

  • Key Considerations : Use of protecting groups for reactive sites (e.g., ketone at position 4) to prevent side reactions .

    Table 1 : Representative Synthetic Parameters

    StepReagents/ConditionsYield (%)Reference
    CyclizationH2SO4, 80°C, 12h65–70
    Sulfonylation2,5-difluorobenzenesulfonyl chloride, Et3N, DCM, 0°C→RT50–55

Q. What spectroscopic techniques are used to characterize this compound?

  • Methodological Answer :

  • NMR (1H/13C) : To confirm substituent positions and stereochemistry. Aromatic protons (δ 6.5–8.0 ppm) and sulfonamide NH (δ 10–11 ppm) are critical markers .
  • LC–MS : For molecular ion ([M+H]+) validation and purity assessment. Expected m/z: ~470–480 (exact mass depends on isotopic fluorine pattern) .
  • IR Spectroscopy : Sulfonamide S=O stretching (1150–1350 cm⁻¹) and ketone C=O (1680–1720 cm⁻¹) .

Q. What are the known biological activities of structurally related benzoxazepine sulfonamides?

  • Methodological Answer : Analogous compounds exhibit:

  • Antimicrobial Activity : Against Gram-positive bacteria (MIC: 2–8 µg/mL) via dihydropteroate synthase inhibition .
  • Anti-inflammatory Effects : COX-2 selectivity (IC50: 0.1–1 µM) due to sulfonamide interactions with the enzyme’s hydrophobic pocket .
  • Kinase Inhibition : CDK2 and EGFR inhibition (IC50: 50–200 nM) reported for trifluoromethyl-substituted derivatives .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield and purity?

  • Methodological Answer :

  • Solvent Optimization : Replace DCM with THF or DMF to enhance sulfonylation solubility .
  • Catalyst Screening : Use DMAP (4-dimethylaminopyridine) to accelerate coupling reactions (yield improvement: +15–20%) .
  • Temperature Control : Lower cyclization temperature (50–60°C) with microwave assistance to reduce decomposition .
    • Data Contradictions : Some studies report higher yields with Pd-catalyzed couplings (e.g., Suzuki-Miyaura), but fluorine substituents may limit compatibility .

Q. How can computational modeling predict the compound’s solubility and pharmacokinetics?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry and electrostatic potential maps to predict solubility (LogP: ~3.5–4.0) .
  • MD Simulations : Simulate membrane permeability (e.g., blood-brain barrier penetration) using CHARMM or GROMACS .
    • Validation : Compare predicted vs. experimental HPLC-measured LogP values (±0.5 error margin) .

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Methodological Answer :

Standardize Assays : Use identical cell lines (e.g., HEK293 for kinase assays) and control compounds .

SAR Analysis : Compare substituent effects (e.g., 2,5-difluoro vs. 3-trifluoromethyl) to identify critical pharmacophores .

Meta-Analysis : Pool data from PubChem and independent studies to calculate weighted IC50 values .

Q. How to design in vitro assays to evaluate the compound’s mechanism of action?

  • Methodological Answer :

  • Target Identification : Use SPR (surface plasmon resonance) to screen binding to kinase or receptor libraries .
  • Pathway Analysis : RNA-seq or phosphoproteomics to map downstream effects (e.g., MAPK/ERK inhibition) .
  • Controls : Include a negative control (e.g., sulfonamide-free analog) and positive controls (e.g., imatinib for kinase assays) .

Table 2 : Key Physicochemical Properties

PropertyValueReference
Molecular FormulaC21H20F2N2O4S
Molecular Weight446.46 g/mol
LogP (Predicted)3.8
Hydrogen Bond Acceptors6

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.